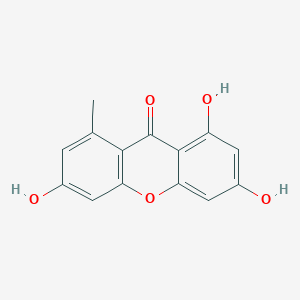

Norlichexanthone

描述

Norlichexanthone is a small non-reduced tricyclic polyketide produced by fungi and lichens. It has garnered attention due to its diverse biological activities, including its ability to reduce virulence gene expression and biofilm formation in Staphylococcus aureus . Structurally, this compound resembles ω-hydroxyemodin .

科学研究应用

Norlichexanthone has a wide range of scientific research applications:

作用机制

Target of Action

Norlichexanthone primarily targets the AgrA protein in Staphylococcus aureus, a serious human pathogen . AgrA is a response regulator of the agr quorum sensing system, which controls the expression of RNAIII and the phenol soluble modulins responsible for human neutrophil killing .

Mode of Action

This compound interferes directly with AgrA binding to its DNA target . This interference reduces the expression of both hla and RNAIII, key virulence factors in S. aureus . The hla gene encodes α-hemolysin, a toxin that contributes to the pathogenicity of S. aureus .

Biochemical Pathways

The biosynthesis of xanthones like this compound in plants involves the shikimate and the acetate pathways . The pathway initially involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3′,4,6-tetrahydoxybenzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds .

Pharmacokinetics

Its high antioxidant activity suggests it may have good bioavailability .

Result of Action

This compound reduces S. aureus toxicity towards human neutrophils . It also reduces staphylococcal biofilm formation , which is crucial for the bacteria’s survival and resistance to antibiotics. Additionally, this compound exhibits strong activity against Bacillus subtilis and methicillin-resistant Staphylococcus aureus .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the production of this compound by endolichenic fungi is influenced by the natural lichen thalli of Pertusaria laeviganda . .

生化分析

Biochemical Properties

Norlichexanthone exhibits high antioxidant activity, which plays a crucial role in biochemical reactions . It protects against damage to biomolecules such as DNA, membrane lipids, and enzymes, which are associated with the pathogenesis of chronic diseases . The antioxidant activity of this compound is comparable to that of ascorbic acid .

Cellular Effects

This compound has been shown to reduce the toxicity of Staphylococcus aureus towards human neutrophils . It interferes directly with AgrA binding to its DNA target , thereby influencing cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves direct interference with AgrA binding to its DNA target . This interaction influences the expression of virulence genes and reduces the formation of biofilms .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of this compound in laboratory settings are limited, its high antioxidant activity suggests that it may have long-term effects on cellular function .

准备方法

Synthetic Routes and Reaction Conditions: Norlichexanthone can be synthesized using methods reported by Santesson and Sundholm in 1968 . The synthesis involves the use of endolichenic fungi, which are nonobligate microfungi living in lichen . The initial endolichenic fungus is induced from the thallus of Pertusaria laeviganda and maintained by subculture using solid medium containing 2% malt extract, 0.2% yeast extract, and 1.5% agar in the dark at 15°C .

Industrial Production Methods: Industrial production of this compound involves the cultivation of endolichenic fungi in controlled environments. The fungi are cultured in media containing specific nutrients to promote the production of this compound .

化学反应分析

Types of Reactions: Norlichexanthone undergoes various chemical reactions, including oxidation and reduction. It exhibits high antioxidant activity, which is comparable to that of ascorbic acid .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include 2,2ʹ-azobis (2-methylpropionamidine) dihydrochloride and 2,2-diphenyl-1-picrylhydrazyl . The reactions are typically carried out under controlled conditions to ensure the stability and activity of this compound.

Major Products: The major products formed from the reactions involving this compound include various antioxidant compounds that inhibit the effects of reactive oxygen species .

相似化合物的比较

Norlichexanthone is structurally similar to ω-hydroxyemodin, which also binds to the AgrA response regulator . unlike ω-hydroxyemodin, this compound reduces staphylococcal biofilm formation . Other similar compounds include various xanthones, terpenoids, and chromanones produced by endolichenic fungi . These compounds share some pharmacological activities, such as antioxidant and antimicrobial properties, but this compound’s unique ability to reduce biofilm formation sets it apart .

属性

IUPAC Name |

1,3,6-trihydroxy-8-methylxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c1-6-2-7(15)4-10-12(6)14(18)13-9(17)3-8(16)5-11(13)19-10/h2-5,15-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZHBCDRWFMXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174777 | |

| Record name | 9H-xanthen-9-one, 1,3,6-trihydroxy-8-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20716-98-7 | |

| Record name | Norlichexanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20716-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-xanthen-9-one, 1,3,6-trihydroxy-8-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020716987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-xanthen-9-one, 1,3,6-trihydroxy-8-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

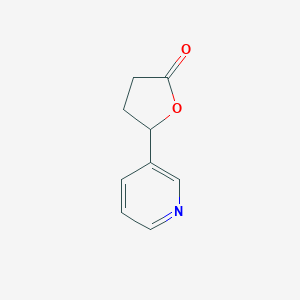

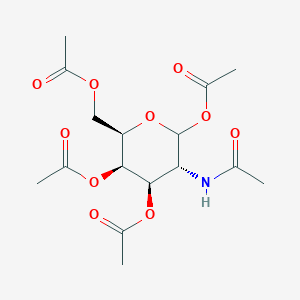

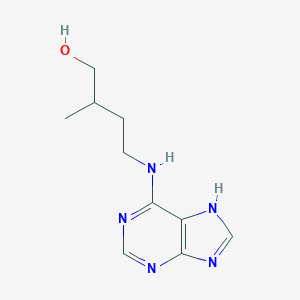

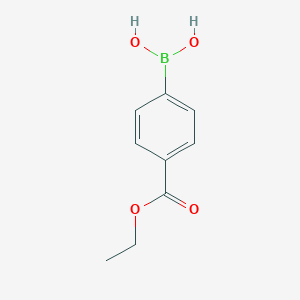

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。